Antimycin A2
Overview
Description
Synthesis Analysis
The synthesis of antimycins, including Antimycin A2, involves complex organic synthesis techniques and has been a subject of study to improve yields and methods. An improved synthesis approach was developed for antimycin A3, which shares structural similarities with A2, highlighting the intricate lactonization steps necessary to construct the characteristic dilactone scaffold of these compounds (S. Aburaki & M. Kinoshita, 1979). This method involves starting from specific derivatives of methyl 2-C-butyl-2, 5-dideoxy-β-L-arabinofuranoside and proceeds through several steps, including acid hydrolysis, reduction, tritylation, oxidation, and finally, lactonization to achieve the desired dilactone structure.
Molecular Structure Analysis
Antimycin A2's molecular structure is characterized by a nine-membered dilactone ring that is fundamental to its biological activity. The enzymatic synthesis studies of the dilactone scaffold of antimycins have provided insights into the biosynthetic logic governing their complex molecular structures. These studies have identified a minimum set of enzymes necessary for the generation of the antimycin dilactone scaffold, featuring a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line (Moriah Sandy et al., 2012).
Chemical Reactions and Properties
The chemical properties of antimycin A2 are largely defined by its dilactone ring and the presence of a 3-formamidosalicylic acid moiety. The binding of antimycin to the mitochondrial bc1 complex, a crucial aspect of its mechanism of action, demonstrates the importance of its molecular features. A study on the binding of antimycin showed that the N-formylamino-salicyl-amide group is critical for binding specificity, suggesting the significance of the phenolic OH group and an intramolecular H-bond within the antimycin structure (Li-shar Huang et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of antimycin A2 are limited, the antimycin family's physical characteristics are influenced by their complex structures, which affect their solubility, stability, and overall reactivity. The detailed synthesis and structural elucidation studies provide indirect insights into the physical behavior of these molecules under various conditions.
Chemical Properties Analysis
The chemical properties of antimycin A2, such as reactivity and interaction with biological molecules, are closely related to its detailed molecular structure. The presence of functional groups like the dilactone ring and 3-formamidosalicylic acid contributes to its biological activities and interactions with enzymes and receptors. Studies on the biosynthesis and enzymatic pathways leading to antimycin production highlight the chemical diversity within this family and its implications for chemical reactivity and biological activity (Joyce Liu et al., 2015).
Scientific Research Applications
Inhibition of Mitochondrial Respiratory Chain : Antimycin A inhibits electron transfer in the mitochondrial respiratory chain. This suggests mechanisms like the protonmotive Q cycle and has implications for understanding mitochondrial function and disorders (Bowyer & Trumpower, 1981).
Structural Diversity and Biosynthesis : The biosynthetic pathway of antimycins allows for high structural variation of substrates. This enables investigation of the structure-activity relationship in its 3-formamidosalicylic acid moiety, which is significant for pharmaceutical research (Yan et al., 2012).
Potential in Cancer Therapy : Antimycins show potential as anticancer drugs when combined with existing chemotherapeutics. They inhibit mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key in the regulation of apoptosis (Seipke & Hutchings, 2013).
Induction of Apoptosis in Kidney Cells : Antimycin A effectively induces apoptosis in As4.1 juxtaglomerular cells, which is useful for studying kidney cell death mechanisms (Park et al., 2007).
Structural Modifications for Enhanced Activity : Recent structural modifications of Antimycin A have shown promising results in enhancing its biological activity, particularly as a mitochondrial respiratory chain inhibitor (Cheng et al., 2017).
Mechanism of Electron Transport Inhibition : Antimycin A inhibits steady-state electron transport to cytochrome c by preventing the formation of ubisemiquinol in the mitochondrial respiratory chain (Esposti & Lenaz, 1982).
Application in Fishery Management : Antimycin A is an effective and safe tool for fishery management, exhibiting low persistence, nonrepellent nature, and effectiveness in various water temperatures (Lennon, 1973).
Antifungal Properties : Antimycins A19 and A20 from Streptomyces species have shown potential antifungal activities against Candida albicans (Xu et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDAGTPXPZARPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antimycin A2 | |
CAS RN |
27220-57-1 | |
Record name | Antimycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-formamidosalicylamido]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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